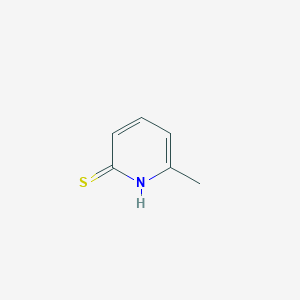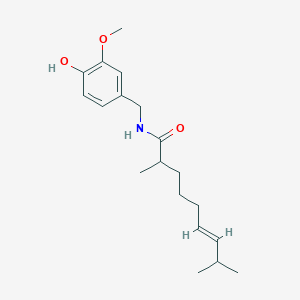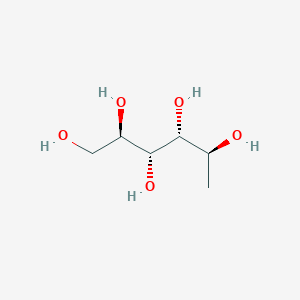
1-Benzyl-1H-pyrrol-2-carbaldehyd
Übersicht
Beschreibung
1-Benzyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and an aldehyde group at the second position of the pyrrole ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules and as a building block for drug discovery.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
Target of Action
1-Benzyl-1H-pyrrole-2-carbaldehyde is a chemical compound that yields 1,4-benzodioxan-6,7 (2H)-dione as an intermediate
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The shift in the UV spectrum of 1,4-benzodioxan-6,7 (2H)-dione in the presence of 1-[(β-cyclodextrin)amino]ethyl methide was mediated by azafulvenium (1) and pyridine (3). This reaction was found to be intramolecular and n-substituted. Azafulvenium (1) activated the carbonyl group of 1-(N′N′dimethylaminoethyl methide) at position 6 on the pyrrole ring by hypervalent interaction with nitrogen .
Biochemical Pathways
The compound’s ability to yield 1,4-benzodioxan-6,7 (2h)-dione as an intermediate suggests it may play a role in certain organic synthesis processes .
Pharmacokinetics
The use of β-cyclodextrin to increase the solubility of the product suggests that it may enhance the compound’s bioavailability .
Result of Action
Its role in yielding 1,4-benzodioxan-6,7 (2h)-dione as an intermediate suggests it may contribute to certain chemical reactions .
Action Environment
The use of β-cyclodextrin to increase the solubility of the product suggests that the compound’s action may be influenced by the solvent environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). The reaction typically occurs under mild conditions, yielding the desired aldehyde product .
Industrial Production Methods: Industrial production of 1-benzyl-1H-pyrrole-2-carbaldehyde often involves optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed:
Oxidation: 1-Benzyl-1H-pyrrole-2-carboxylic acid
Reduction: 1-Benzyl-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Benzyl-1H-indole-2-carbaldehyde: Similar structure but with an indole ring instead of a pyrrole ring. It exhibits different reactivity and biological activity.
1-Benzyl-1H-pyrrole-3-carbaldehyde: The aldehyde group is at the 3-position instead of the 2-position, leading to different chemical properties and reactivity.
1-Benzyl-1H-pyrrole-2-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, resulting in different chemical behavior and applications.
1-Benzyl-1H-pyrrole-2-carbaldehyde stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-benzylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHZZTKKFSPICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456147 | |
| Record name | 1-BENZYL-1H-PYRROLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18159-24-5 | |
| Record name | 1-BENZYL-1H-PYRROLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
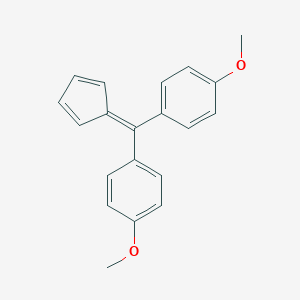

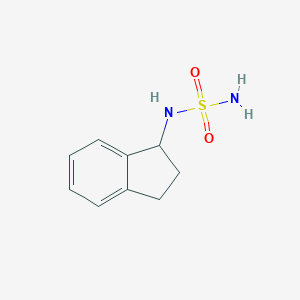
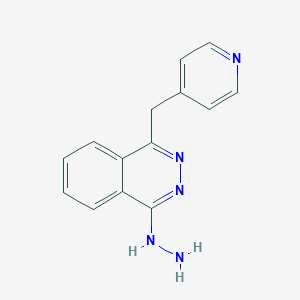
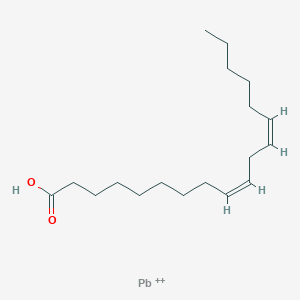
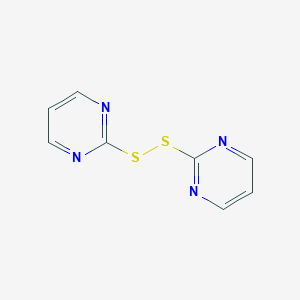
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
